molecular formula C23H23N5O2 B2877845 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 900009-17-8

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

Cat. No. B2877845
CAS RN: 900009-17-8
M. Wt: 401.47
InChI Key: CHMFGBUHIQPWAQ-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a complex organic molecule. It is related to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For instance, a three-component microwave-assisted synthesis method has been developed for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones . This method uses easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar and non-polar parts of the molecule. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could include studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action . It could also involve designing and synthesizing analogs with improved properties .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-19(17-8-6-5-7-9-17)22(29)26-27-14-24-21-20(23(27)30)13-25-28(21)18-11-10-15(2)16(3)12-18/h5-14,19H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMFGBUHIQPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

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